molecular formula C10H7NO3S B2919404 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid CAS No. 1282883-28-6

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid

Cat. No.: B2919404
CAS No.: 1282883-28-6
M. Wt: 221.23
InChI Key: AUFIJELILCQXAG-UHFFFAOYSA-N
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Description

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and benzisoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the fusion with the thieno and benzene rings. One common method is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . This reaction is favored due to its efficiency in forming the isoxazole ring under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often utilize eco-friendly reagents and conditions to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.

    Thieno[2,3-d]isoxazole: A fused heterocyclic compound similar to 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid but with different ring fusion.

    Benzisoxazole: A benzene ring fused with an isoxazole ring.

Uniqueness

This compound is unique due to its specific ring fusion and the presence of both thieno and benzisoxazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-10(13)8-6-1-2-7-5(3-4-15-7)9(6)14-11-8/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFIJELILCQXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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